molecular formula C8H6F2O2 B3030751 1-(2,4-Difluoro-3-hydroxyphenyl)ethanone CAS No. 951163-65-8

1-(2,4-Difluoro-3-hydroxyphenyl)ethanone

Cat. No.: B3030751
CAS No.: 951163-65-8
M. Wt: 172.13
InChI Key: MLLPYLDZFBDNON-UHFFFAOYSA-N
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Description

1-(2,4-Difluoro-3-hydroxyphenyl)ethanone, also known as DFE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE belongs to the family of chalcones, which are a class of compounds known for their diverse biological activities. DFE has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

1. Fluorescent Probe Development

  • BODIPY-based Fluorescent Probes : A study by Fang et al. (2019) explored the use of 1-(2-Hydroxyphenyl)ethanone in developing a BODIPY-based fluorescent probe. This probe is highly selective and sensitive to hydrogen sulfide (H2S) and can be used to detect HS− in various cell types, indicating potential applications in studying HS− in biological systems (Fang et al., 2019).

2. Polymer Chemistry

  • Poly(benzonitrile ether)s Synthesis : Kricheldorf et al. (2005) investigated the synthesis of multicyclic poly(benzonitrile ether)s using isomeric difluorobenzonitriles, including 2,4-difluorobenzonitrile. The study showed the formation of soluble polyethers and multicyclic oligomers or polymers under various conditions, highlighting its significance in polymer chemistry (Kricheldorf et al., 2005).

3. Optical Properties and Physicochemical Investigations

  • Synthesis and Analysis of Fluorophores : Research by Khan et al. (2016) focused on synthesizing and studying the optical properties of a fluorophore derived from 1-(2-hydroxyphenyl)ethanone. This study provided insights into the solvatochromic properties and potential applications of these compounds in micelle formation and as probes in different environments (Khan et al., 2016).

4. Synthesis and Characterization of Compounds

  • By-product Identification in Ullman's Reaction : Manzano et al. (2015) identified an unexpected by-product in Ullman's reaction towards biphenyls, which was structurally confirmed as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone. This highlights its role in chemical synthesis and by-product characterization (Manzano et al., 2015).

5. Biochemical and Molecular Studies

  • Antimicrobial Activity and DFT Studies : Inkaya et al. (2020) studied the structure and antimicrobial activity of a compound derived from 1-(2-hydroxyphenyl)ethanone, utilizing X-ray diffraction, spectroscopic methods, and DFT calculations. This research provides valuable data for understanding the structural, electronic, and spectroscopic properties of similar compounds (Inkaya et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 1-(2,4-Difluoro-3-hydroxyphenyl)ethanone are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be studied once the compound’s targets and mode of action are identified.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets . .

Properties

IUPAC Name

1-(2,4-difluoro-3-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4(11)5-2-3-6(9)8(12)7(5)10/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLPYLDZFBDNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668953
Record name 1-(2,4-Difluoro-3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951163-65-8
Record name 1-(2,4-Difluoro-3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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